5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine is a heterocyclic compound that features a triazole ring fused to a pyrazine structure. The compound is characterized by the presence of a fluoro and methoxy substituent on the phenyl group. Its molecular formula is CHFNO, with a molecular weight of approximately 244.22 g/mol. This compound has attracted attention due to its potential therapeutic applications, particularly in the realm of medicinal chemistry and drug development.
The compound belongs to a class of chemicals known as triazoles, specifically [1,2,4]triazolo[1,5-A]pyrazines. Triazoles have been extensively studied for their biological activities, including antifungal and antibacterial properties. The specific subclass of [1,2,4]triazolo compounds has been recognized for its potential in inhibiting various biological targets, making it a subject of interest in pharmaceutical research .
The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine can be achieved through several methods:
The synthesis typically involves the reaction of appropriate starting materials containing the fluoro and methoxy groups with triazole precursors under controlled conditions. The reaction conditions (temperature, time, solvent) are critical for optimizing yield and purity.
The compound can participate in various chemical reactions typical for triazoles and pyrazines:
The reactivity of this compound is influenced by the electron-withdrawing effects of the fluoro group and the electron-donating effects of the methoxy group on the phenyl ring.
Studies indicate that variations in substituent positions on the phenyl ring can significantly affect biological activity and pharmacological profiles .
5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine has potential applications in:
The unique combination of functional groups makes this compound particularly interesting for further research into its therapeutic potential in various diseases including cancer and inflammatory conditions .
The electron-deficient nature of the triazolopyrazine ring enables efficient nucleophilic aromatic substitution (SNAr) reactions at C5 and C7 positions. This reactivity is leveraged for introducing the 3-fluoro-4-methoxyphenyl group via displacement of halogen atoms (typically chlorine) under mild conditions (40–60°C). The ortho-fluorine atom in the aryl moiety significantly enhances electrophilicity due to its strong electron-withdrawing effect, facilitating nucleophilic attack at the ipso carbon. Reaction optimization studies demonstrate that polar aprotic solvents like dimethylformamide or dimethyl sulfoxide accelerate substitution kinetics, with completion typically achieved within 4–6 hours as monitored by liquid chromatography-mass spectrometry [3] [5].
The methoxy group at the para position provides electronic modulation—its electron-donating character slightly counterbalances the fluorine’s inductive effect, preventing excessive deactivation of the aryl ring toward subsequent functionalization. Potassium carbonate serves as the preferred base for these reactions, effectively generating the phenoxide nucleophile while maintaining compatibility with the triazolopyrazine scaffold. This step typically achieves yields of 70–85% after purification [7].
Table 1: Key Physicochemical Properties of 5-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₃H₁₁FN₆O | High-resolution mass spectrometry |
Molecular Weight | 285.27 g/mol | - |
CAS Registry Number | 1956322-63-6 | - |
SMILES Notation | COC1=C(C=CC(=C1)F)C2=CN=CC3=NC(N)=NN23 | - |
Purity Specification | >97% | HPLC-UV (254 nm) |
Core triazolopyrazine assembly employs a convergent strategy where 3-amino-5-halopyrazin-2-amines undergo cyclization with orthoesters under anhydrous conditions. Specifically, triethyl orthoformate (triethoxy methane) serves as the carbon source for ring closure in the presence of hydrazine hydrate. This reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular nucleophilic attack and dehydration to yield the bicyclic triazolopyrazine system [2].
Critical parameters include:
Anhydrous environments are essential during both cyclization and nucleophilic substitution steps. Trace water hydrolyzes triethoxy methane, reducing effective concentration and generating ethanol as a competing nucleophile. For ether-linked derivatives (e.g., the 4-methoxyphenyl moiety), anhydrous potassium carbonate in dimethylformamide ensures efficient phenoxide formation without hydrolytic cleavage of sensitive triazolopyrazine bonds [1] [7].
In amide-forming modifications, moisture control prevents carboxylic acid activation reagents (e.g., carbodiimides) from undergoing hydrolysis prior to coupling. Reactions conducted under nitrogen atmosphere with rigorously dried solvents achieve coupling efficiencies exceeding 90%, confirmed by nuclear magnetic resonance spectroscopy. Storage recommendations (-20°C under inert gas) directly stem from the compound’s susceptibility to hydrolytic degradation at the triazolopyrazine C-N bonds [1].
Late-stage diversification focuses on two regions: the aniline group at C2 and the aryl substituent at C5. The 2-amine functionality undergoes:
The 3-fluoro-4-methoxyphenyl group permits directed ortho-metalation using n-butyllithium at -78°C, enabling introduction of aldehydes, carboxylic acids, or halogens. Alternatively, nucleophilic displacement of the ortho-fluorine with secondary amines (e.g., morpholine) generates charged derivatives to enhance aqueous solubility—a strategy employed in antimalarial lead optimization [2].
Purification employs gradient silica gel chromatography (ethyl acetate/hexane 30% → 70%) followed by recrystallization. Optimal solvent systems include:
Table 2: Crystallization Conditions and Outcomes for Triazolopyrazine Derivatives
Method | Conditions | Crystal Habit | Purity Yield |
---|---|---|---|
Vapor diffusion | 20% PEG 4000, 0.1 M Tris pH 7.5 | Needles (0.2 × 0.01 mm) | >99% (65%) |
Slow evaporation | Ethanol/water (4:1), 4°C | Platelets (0.3 × 0.3 mm) | 98% (72%) |
Thermal gradient | Toluene/DMF (95:5), ΔT = 50→25°C | Prisms (0.15 mm³) | 97% (68%) |
Macromolecular crystallization principles apply due to the compound’s moderate polarity (logP ≈ 2.1) and hydrogen-bonding capacity. Crystal growth requires supersaturation achieved through:
X-ray quality crystals necessitate microseeding techniques combined with strict control of nucleation density. The crystals typically exhibit P2₁/c space group symmetry with Z = 4, featuring π-stacked triazolopyrazine dimers and intermolecular N-H···N hydrogen bonds stabilizing the lattice—critical for diffraction beyond 1.2 Å resolution [1] [6]. Cold-chain transportation (2–8°C) preserves crystal integrity during storage and distribution, preventing solvent-mediated phase transitions [1].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1